molecular formula C8H18N2O4S B1430786 tert-Butyl N-propylsulfamoylcarbamate CAS No. 1393813-40-5

tert-Butyl N-propylsulfamoylcarbamate

Cat. No. B1430786
M. Wt: 238.31 g/mol
InChI Key: DNKVAMMOETYAIM-UHFFFAOYSA-N
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Description

Tert-Butyl N-propylsulfamoylcarbamate, also known as TNPSC, is a sulfamoylcarbamate derivative . It has a CAS Number of 1393813-40-5 and a molecular weight of 238.31 . The compound has been the focus of considerable scientific research.


Molecular Structure Analysis

The linear formula of tert-Butyl N-propylsulfamoylcarbamate is C8H18N2O4S . The structure includes a carbamate group (NHCOO) and a sulfamoyl group (SO2NH2), both attached to a tert-butyl group (C(CH3)3).


Physical And Chemical Properties Analysis

Tert-Butyl N-propylsulfamoylcarbamate has a molecular weight of 238.31 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Tert-Butyl N-propylsulfamoylcarbamate is utilized in various organic synthesis and chemical transformation processes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showing their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis and Chiral Compounds

Tert-butyl N-propylsulfamoylcarbamate derivatives are instrumental in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, a derivative, are used for synthesizing a wide range of highly enantioenriched amines, such as alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and alpha-trifluoromethyl amines. This underlines the versatility of tert-butyl N-propylsulfamoylcarbamate-related compounds in creating chiral molecules for various applications (Ellman, 2003).

Catalysis and Chemical Reactions

In the field of catalysis, tert-butyl N-propylsulfamoylcarbamate and its derivatives have shown promise. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used in reactions with aromatic and heteroaromatic Grignard reagents, leading to the base-assisted elimination of the phenylsulfonyl group and resulting in N-Boc nitrones. This highlights the reagent's role in facilitating specific types of chemical reactions (Guinchard & Denis, 2008).

Environmental Chemistry and Degradation Studies

In environmental chemistry, studies on compounds similar to tert-butyl N-propylsulfamoylcarbamate have been conducted to understand their degradation and environmental impact. For example, the hydrolysis of terbufos, an organophosphorus pesticide with tert-butyl groups, was studied to identify major degradation products and understand its hydrolysis pathways. This kind of research is critical for assessing the environmental impact of such compounds (Hong, Win, & Pehkonen, 1998).

Future Directions

While specific future directions for tert-Butyl N-propylsulfamoylcarbamate were not found in the web search results, research on related compounds such as tert-butyl peroxy radical and tert-butyl carbamate continues to be of interest . These studies could potentially provide insights into the properties and applications of tert-Butyl N-propylsulfamoylcarbamate.

properties

IUPAC Name

tert-butyl N-(propylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-5-6-9-15(12,13)10-7(11)14-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKVAMMOETYAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-propylsulfamoylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Pinto, LG de Souza, CT Velozo, GM Viana… - Computational …, 2022 - Elsevier
Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension, a chronic and complex disease. Under different stress conditions, …
Number of citations: 1 www.sciencedirect.com

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